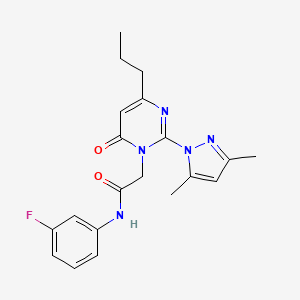

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(3-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H22FN5O2 and its molecular weight is 383.427. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(3-fluorophenyl)acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O2, with a molecular weight of approximately 342.41 g/mol. The compound features a pyrazole ring, a pyrimidine moiety, and a fluorophenyl group, which may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases or enzymes linked to cancer proliferation and angiogenesis.

Biological Activity Overview

Recent research has highlighted several key areas where this compound exhibits biological activity:

Anticancer Activity

- Cell Proliferation Inhibition : Studies have shown that the compound effectively inhibits the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against glioma cells, with an IC50 value indicating potent activity compared to standard chemotherapeutics.

- Mechanisms of Induction : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells by triggering cell cycle arrest at the G1 phase. This suggests that it may interfere with critical regulatory pathways involved in cell division.

Antiangiogenic Properties

The compound has also been investigated for its antiangiogenic properties:

- Inhibition of Endothelial Cell Growth : It was found to inhibit the proliferation and tube formation of human retinal endothelial cells (HRECs), indicating potential use in diseases characterized by abnormal blood vessel growth.

- Dose-Response Relationship : A dose-response study indicated that higher concentrations of the compound lead to a significant reduction in tube formation, supporting its role as an antiangiogenic agent.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against C6 glioma cells with an IC50 value lower than 5 µM. |

| Study 2 | Showed that the compound inhibited HREC proliferation by more than 50% at concentrations above 10 µM, suggesting a strong antiangiogenic effect. |

| Study 3 | Evaluated the pharmacokinetics and toxicity profile in animal models, revealing manageable toxicity levels and favorable absorption characteristics. |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound:

- Variations in substituents on the pyrazole and pyrimidine rings have been explored to enhance potency and selectivity against specific targets.

- The presence of fluorine on the phenyl group has been shown to increase lipophilicity, potentially improving bioavailability.

Properties

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN5O2/c1-4-6-16-11-19(28)25(20(23-16)26-14(3)9-13(2)24-26)12-18(27)22-17-8-5-7-15(21)10-17/h5,7-11H,4,6,12H2,1-3H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZDHHHITKYYLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.